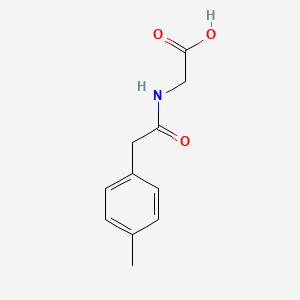![molecular formula C11H16N2O B3058791 N-[3-(aminomethyl)phenyl]butanamide CAS No. 918810-69-2](/img/structure/B3058791.png)
N-[3-(aminomethyl)phenyl]butanamide
Descripción general
Descripción
“N-[3-(aminomethyl)phenyl]butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of “N-[3-(aminomethyl)phenyl]butanamide” is represented by the formula C11H16N2O . This indicates that the compound contains 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“N-[3-(aminomethyl)phenyl]butanamide” has a molecular weight of 192.26 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Tyrosinase and Melanin Inhibition
A study synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides to evaluate their inhibitory potential against mushroom tyrosinase, a key enzyme in melanin production. These compounds, particularly one identified as 5b, showed significant inhibitory activity both in vitro and in vivo, reducing pigmentation in zebrafish. This research highlights the potential of these compounds for developing depigmentation drugs with minimal side effects H. Raza et al., 2019.
Dipeptidyl Peptidase IV Inhibition
Nitta et al. (2012) explored novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism. Their work led to the identification of potent DPP-4 inhibitors that effectively reduced blood glucose levels in an oral glucose tolerance test, indicating their utility in managing type 2 diabetes Aiko Nitta et al., 2012.
Chiral Synthesis
Wang and Tang (2009) focused on the efficient chiral synthesis of an enantiomer of N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity, a β-receptor antagonist, showcasing the importance of precise molecular engineering in developing therapeutics with targeted biological activities Naixing Wang & Xinliang Tang, 2009.
Heterocyclic Compound Synthesis
Fadda et al. (2015) reviewed the synthesis and applications of 3-oxo-N-(pyridin-2-yl)butanamide compounds, highlighting their role as precursors for developing heterocyclic compounds with potential therapeutic applications. This work underlines the synthetic versatility and importance of these compounds in medicinal chemistry A. Fadda et al., 2015.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(14)13-10-6-3-5-9(7-10)8-12/h3,5-7H,2,4,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKRIBSFDHCCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602692 | |
| Record name | N-[3-(Aminomethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918810-69-2 | |
| Record name | N-[3-(Aminomethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



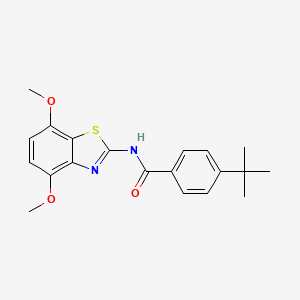
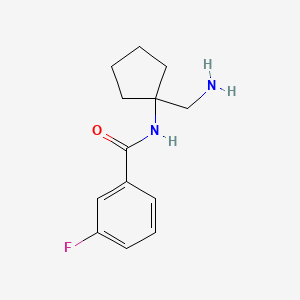
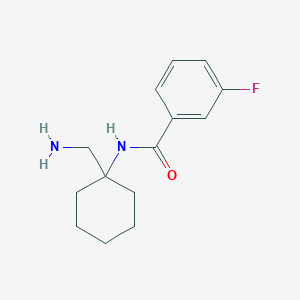
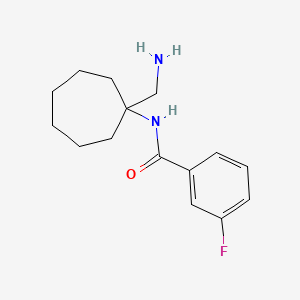

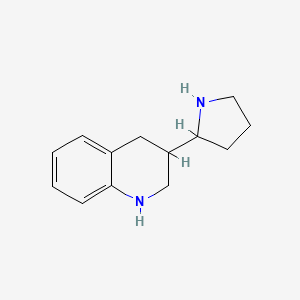



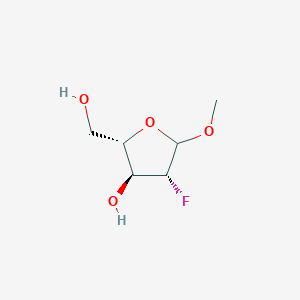

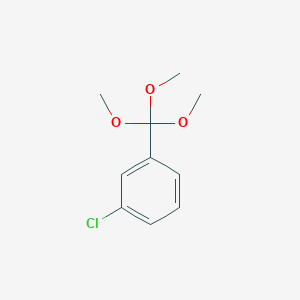
![[1,1'-Bianthracene]-9,9',10,10'-tetrone](/img/structure/B3058730.png)
